6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the family of tetrahydroisoquinolines. It is a natural alkaloid that is found in several plant species, including Corydalis yanhusuo and Stephania japonica. This compound has gained significant attention in recent years due to its potential therapeutic properties.
Scientific Research Applications
Beta-Adrenoceptor Activities
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential in affecting beta-adrenergic receptors. For example, a study by Sober et al. (1981) synthesized and evaluated a series of methyl analogues of this compound, finding that they exhibited selective beta 2-adrenoceptor activities, with certain isomers showing potent and selective beta 2 stimulant properties in the tetrahydroisoquinoline class (Sober et al., 1981).
Platelet Antiaggregatory Activity
The compound and its isomers have also been evaluated for their potential in platelet antiaggregation. A study by Miller et al. (1980) found that a positional isomer of trimetoquinol, which is structurally related to 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, exhibited effective antiaggregatory activity in human and rabbit platelet-rich plasma preparations (Miller et al., 1980).
Bronchodilator Activity
This compound has been identified as a potent bronchodilator. Yamato et al. (1967) synthesized several 1-substituted derivatives and found the 1-(3′,4′,5′-trimethoxybenzyl) derivative to be the most active bronchodilator in both in vitro and in vivo tests (Yamato et al., 1967).
Enantiomer Separation and Synthesis
The compound's enantiomers have been explored for their potential in various applications. Zsadon et al. (1987) studied the separation of enantiomers of this compound, highlighting the significance of chromatographic resolution over traditional methods in enantiomer separation (Zsadon et al., 1987).
Anticonvulsant Effects
Research has also explored the anticonvulsant effects of derivatives of this compound. Gitto et al. (2010) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and found that certain molecules displayed significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Selective Carbonic Anhydrase Inhibitors
The compound's derivatives have been studied for their potential as selective carbonic anhydrase inhibitors. Gitto et al. (2011) synthesized monomethoxy analogues of the dimethoxy derivatives, finding that some compounds showed higher inhibitory effects against several carbonic anhydrase isoforms (Gitto et al., 2011).
properties
IUPAC Name |
6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12,16,22H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXQGNUXUOZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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